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Compound of Interest

Compound Name: UPF-523

Audience: Researchers, scientists, and drug development professionals.

Introduction: BVD-523, also known as Ulixertinib, is a potent and selective, reversible ATP-
competitive inhibitor of ERK1 and ERK2 kinases.[1][2] As the terminal kinases in the RAS-RAF-
MEK-ERK (MAPK) signaling pathway, ERK1/2 are critical regulators of cell proliferation,
differentiation, and survival.[3][4] Dysregulation of the MAPK pathway is a common driver in
many cancers, making ERK1/2 compelling therapeutic targets.[1][3] Preclinical studies have
demonstrated that BVD-523 can effectively inhibit proliferation and induce cell cycle arrest in
cancer cell lines with mutations in the MAPK pathway, such as BRAF and RAS mutations.[1][3]

[5]

These application notes provide a summary of the mechanism of action of BVD-523 in inducing
cell cycle arrest, quantitative data from preclinical studies, and detailed protocols for key
experiments to assess its effects.

Mechanism of Action

BVD-523 inhibits the kinase activity of ERK1/2, preventing the phosphorylation of downstream
substrates.[1][2] This blockade of ERK signaling leads to a halt in the progression of the cell
cycle, primarily at the G1 phase.[1][5] The arrest in G1 is mediated by the downregulation of
key cell cycle proteins, including Cyclin D1, and the upregulation of cyclin-dependent kinase
inhibitors like p27.[5] The inhibition of ERK1/2 by BVD-523 prevents the phosphorylation of the
retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F
transcription factor, thereby preventing the transcription of genes required for S-phase entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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